![molecular formula C7H4BrN3 B2696715 5-溴吡啶并[4,3-d]嘧啶 CAS No. 2138233-50-6](/img/structure/B2696715.png)

5-溴吡啶并[4,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

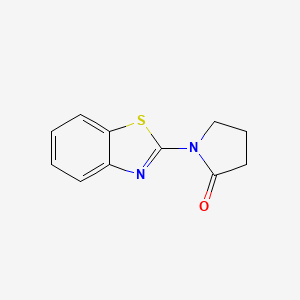

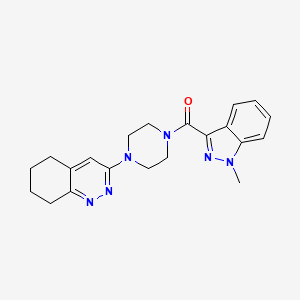

5-Bromopyrido[4,3-d]pyrimidine is a chemical compound with the formula C4H3BrN2. It has a molecular weight of 158.984 . This compound is part of a larger family of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

There are several methods for synthesizing 5-Bromopyrido[4,3-d]pyrimidine. One method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc. This process allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Molecular Structure Analysis

The molecular structure of 5-Bromopyrido[4,3-d]pyrimidine has been determined using various techniques such as 1H, 13C, and 2D NMR, MS, FTIR . The crystal structure of the compound has also been determined by X-ray diffraction . Density functional theory (DFT) by the B3LYP method has been used to further explore the molecule .Chemical Reactions Analysis

The chemical reactions involving 5-Bromopyrido[4,3-d]pyrimidine are complex and varied. For instance, the compound can undergo reactions with guanidines, amidines, and formamide to form amino-substituted pyrimido[4,5-d]pyrimidines . The reaction is sensitive to the presence of traces of water in the reaction mixture .Physical And Chemical Properties Analysis

5-Bromopyrido[4,3-d]pyrimidine is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.科学研究应用

诱变效应和噬菌体研究: 5-溴吡啶并[4,3-d]嘧啶类似物,如 5-溴脱氧尿苷,因其对 T4 噬菌体的诱变效应而受到研究。这些研究有助于理解遗传突变和噬菌体生长抑制 (Freese, 1959).

细胞活力和 DNA 合成: 已经对光对预先用 5-溴脱氧尿苷等溴化嘧啶处理过的哺乳动物细胞的活力和 DNA 合成的影响进行了研究。这项研究对于理解光如何影响用这些化合物处理的细胞中的 DNA 合成具有重要意义 (Yang, Hahn, & KERSEN-BAX, 1970).

神经母细胞瘤分化: 研究表明,5-溴脱氧尿苷可以诱导小鼠神经母细胞瘤细胞分化为类似于成熟神经元的细胞。这一发现对于理解细胞分化和神经生物学至关重要 (Schubert & Jacob, 1970).

放射增敏作用: 包括溴脱氧尿苷在内的卤代嘧啶类似物已被探索作为潜在的临床放射增敏剂。它们对细胞辐射和 DNA 损伤的影响是一个持续的研究领域 (Kinsella, Dobson, Mitchell, & Fornace, 1987).

跟踪 DNA 合成: 胸苷类似物,如 5-溴-2-脱氧尿苷,已被用于标记分裂细胞以研究 DNA 合成。这一应用在干细胞研究、癌症生物学和寄生虫学等领域具有重要意义 (Cavanagh, Walker, Norazit, & Meedeniya, 2011).

抗病毒活性: 一些 5-取代的 2,4-二氨基嘧啶衍生物在细胞培养中对逆转录病毒复制表现出显着的抑制活性,突出了它们作为抗逆转录病毒剂的潜力 (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

光谱和计算分析: 已经对 5-溴-2-羟基嘧啶进行了光谱研究和计算分析,以了解其分子结构和性质,为药物和化学研究做出贡献 (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).

化学合成和生物活性: 已经探索了使用 5-溴-2-甲基吡啶-3-胺通过铃木交叉偶联反应合成新型吡啶衍生物,提供了对具有潜在生物活性的新型化合物的见解 (Ahmad et al., 2017).

作用机制

Target of Action

It’s known that pyrido[2,3-d]pyrimidine derivatives demonstrate antitumor, antibacterial, anti-inflammatory, and antimicrobial activities .

Biochemical Pathways

It’s known that pyrido[2,3-d]pyrimidine derivatives can influence various biological pathways due to their broad spectrum of biological activities .

Result of Action

It’s known that pyrido[2,3-d]pyrimidine derivatives can have antitumor, antibacterial, anti-inflammatory, and antimicrobial effects .

安全和危害

属性

IUPAC Name |

5-bromopyrido[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3/c8-7-5-3-9-4-11-6(5)1-2-10-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGWSAXCMREUOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=CN=CN=C21)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2696633.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2696634.png)

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2696635.png)

![3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2696637.png)

![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2696654.png)